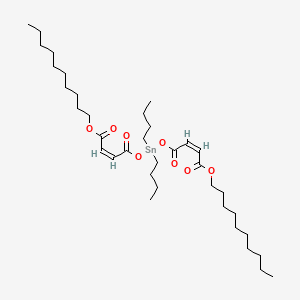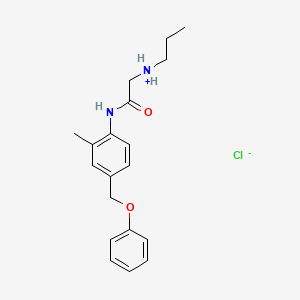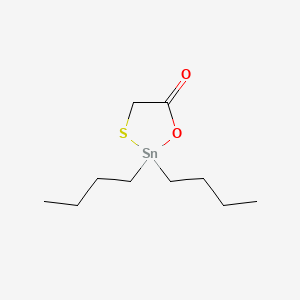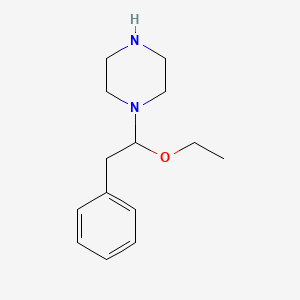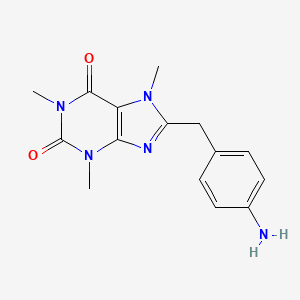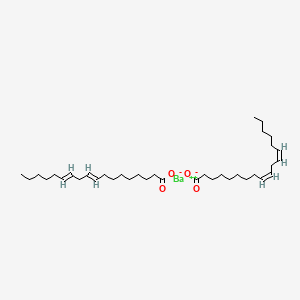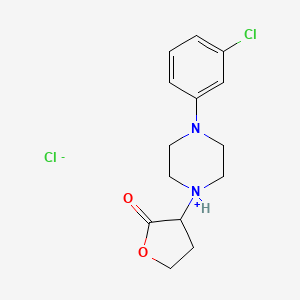
3-(4-(m-Chlorophenyl)-1-piperazinyl)dihydro-2(3H)-furanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(m-Chlorophenyl)-1-piperazinyl)dihydro-2(3H)-furanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a m-chlorophenyl group and a dihydrofuranone moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(m-Chlorophenyl)-1-piperazinyl)dihydro-2(3H)-furanone hydrochloride typically involves the reaction of m-chlorophenylpiperazine with dihydrofuranone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(m-Chlorophenyl)-1-piperazinyl)dihydro-2(3H)-furanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the m-chlorophenyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
Aplicaciones Científicas De Investigación
3-(4-(m-Chlorophenyl)-1-piperazinyl)dihydro-2(3H)-furanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4-(m-Chlorophenyl)-1-piperazinyl)dihydro-2(3H)-furanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(4-(m-Chlorophenyl)-1-piperazinyl)dihydro-2(3H)-furanone hydrochloride include other piperazine derivatives and dihydrofuranone-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
77694-18-9 |
|---|---|
Fórmula molecular |
C14H18Cl2N2O2 |
Peso molecular |
317.2 g/mol |
Nombre IUPAC |
3-[4-(3-chlorophenyl)piperazin-1-ium-1-yl]oxolan-2-one;chloride |
InChI |
InChI=1S/C14H17ClN2O2.ClH/c15-11-2-1-3-12(10-11)16-5-7-17(8-6-16)13-4-9-19-14(13)18;/h1-3,10,13H,4-9H2;1H |
Clave InChI |
PAOGXDSJMVZBIF-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C1[NH+]2CCN(CC2)C3=CC(=CC=C3)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


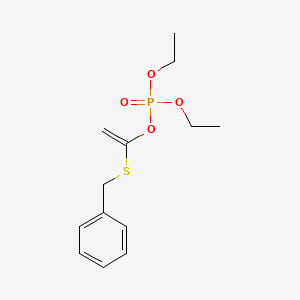
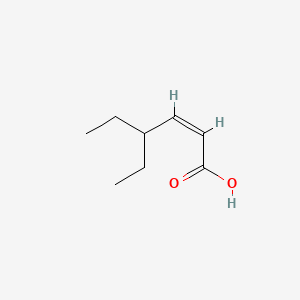
![Thieno[3,2-b]thiophene-2,5-dione](/img/structure/B13760093.png)


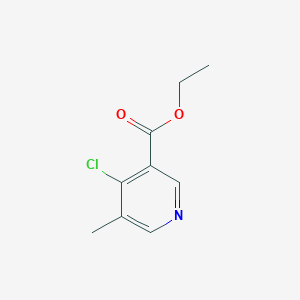
![Acetamide, N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]-](/img/structure/B13760108.png)
